

exploring the peptidomimetic nature of YH-53

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An In-depth Technical Guide to the Peptidomimetic Nature of YH-53

For Researchers, Scientists, and Drug Development Professionals

Abstract

YH-53 is a potent, peptidomimetic covalent inhibitor of the 3C-like protease (3CLpro), also known as the main protease (Mpro), of coronaviruses, including SARS-CoV and SARS-CoV-2. [1][2] Its unique benzothiazolyl ketone warhead facilitates a covalent interaction with the catalytic cysteine residue (Cys145) within the active site of the 3CLpro, effectively halting viral replication.[3][4] This document provides a comprehensive overview of the technical aspects of YH-53, including its mechanism of action, quantitative inhibitory and pharmacokinetic data, and detailed experimental protocols.

Core Compound Details



IUPAC Name	N-((S)-1-(((S)-1-(benzo[d]thiazol-2-yl)-1-oxo-3- ((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4- methyl-1-oxopentan-2-yl)-4-methoxy-1H-indole- 2-carboxamide[5]
CAS Number	1471484-62-4
Molecular Formula	C30H33N5O5S
Molecular Weight	575.68 g/mol
Class	Peptidomimetic, Covalent Inhibitor
Target	Coronavirus 3CL Protease (3CLpro) / Main Protease (Mpro)

Quantitative Data

Table 2.1: In Vitro Inhibitory Activity

Target Enzyme	Inhibition Constant (Ki)	Half-maximal Inhibitory Concentration (IC50)	
SARS-CoV-1 3CLpro	6.3 nM	0.74 μΜ	
SARS-CoV-2 3CLpro	34.7 nM	0.124 μΜ	

Table 2.2: Antiviral and Cytotoxic Activity

Cell Line	Antiviral Activity (EC50)	Cytotoxicity (CC50)	
Vero Cells	2.6 μΜ	>100 µM	

Table 2.3: In Vivo Pharmacokinetic Parameters in Rats



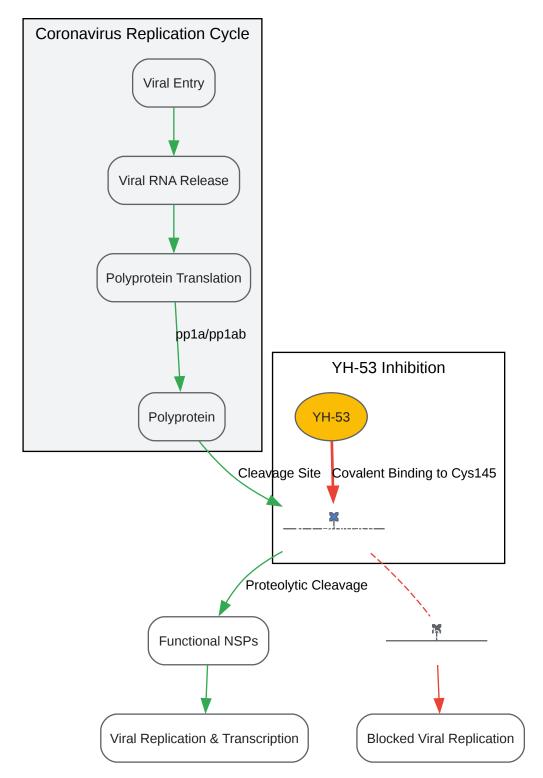
Administrat ion Route	Dose	Half-life (T1/2)	Area Under the Curve (AUC0-∞)	Volume of Distribution (Vd)	Maximum Concentrati on (Cmax)
Intravenous (IV)	0.1 mg/kg	2.97 hours	19.7 ng∙h/mL	3.51 L/kg	-
Oral	0.5 mg/kg	9.64 hours	3.49 ng·h/mL	-	1.08 ng/mL

Data sourced from MedchemExpress, citing Konno, et al. (2021).

Mechanism of Action: Inhibition of Viral Polyprotein Processing

YH-53 functions by inhibiting the 3CL protease, a critical enzyme in the life cycle of coronaviruses. The 3CLpro is responsible for cleaving the viral polyproteins into functional non-structural proteins (NSPs) that are essential for viral replication and transcription. By covalently binding to the catalytic Cys145 residue in the active site of the 3CLpro, **YH-53** blocks this proteolytic activity, thereby preventing the maturation of the virus.





YH-53 Mechanism of Action

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Caption: Covalent inhibition of 3CL protease by YH-53, blocking viral replication.



Experimental Protocols 3CL Protease Inhibition Assay (Enzymatic Assay)

This assay quantifies the inhibitory potency of **YH-53** against the 3CL protease. The protocol generally involves:

- Reagents and Materials: Recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate (e.g., a
 peptide with a fluorescent reporter and a quencher), assay buffer, and YH-53 at various
 concentrations.
- Procedure: a. The 3CLpro enzyme is pre-incubated with varying concentrations of YH-53 in the assay buffer for a defined period to allow for inhibitor binding. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time using a plate reader. As the enzyme cleaves the substrate, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. d. The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.
- Data Analysis: The IC50 value is determined by plotting the enzyme activity against the
 logarithm of the YH-53 concentration and fitting the data to a dose-response curve. The Ki
 value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for
 competitive inhibitors.

Cytopathic Effect (CPE) Assay (Antiviral Activity)

This cell-based assay determines the concentration of **YH-53** required to protect cells from virus-induced death.

- Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.
- Procedure: a. Vero E6 cells are seeded in 96-well plates and incubated until a confluent monolayer is formed. b. The cells are then treated with serial dilutions of YH-53. c.
 Subsequently, the cells are infected with a known titer of SARS-CoV-2. d. The plates are incubated for a period sufficient to allow for viral replication and the development of cytopathic effects in the untreated, infected control wells (typically 2-3 days). e. Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet staining method.



 Data Analysis: The EC50 value, the concentration of YH-53 that protects 50% of the cells from virus-induced death, is calculated by plotting cell viability against the drug concentration.

Cytotoxicity Assay

This assay is performed to determine the concentration of **YH-53** that is toxic to the host cells.

- Cell Line: The same cell line used in the CPE assay (e.g., Vero E6) is typically used.
- Procedure: a. Cells are seeded in 96-well plates. b. The cells are treated with the same serial
 dilutions of YH-53 as in the CPE assay, but without the addition of the virus. c. After the
 incubation period, cell viability is measured.
- Data Analysis: The CC50 value, the concentration of YH-53 that reduces cell viability by 50%, is determined from the dose-response curve.

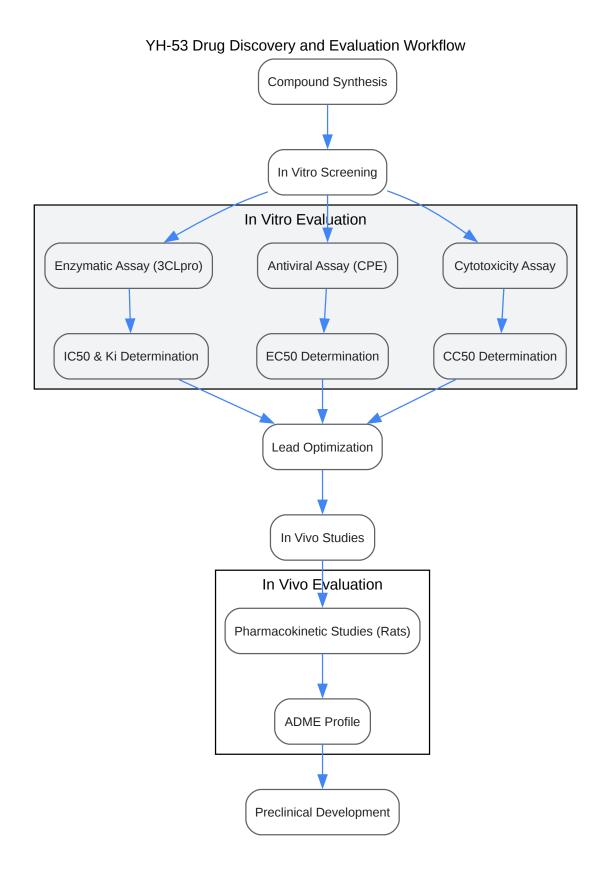
In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of **YH-53** in a living organism.

- Animal Model: Male Sprague-Dawley rats are commonly used.
- Procedure: a. Intravenous (IV) Administration: A single dose of YH-53 is administered intravenously to one group of rats. b. Oral (PO) Administration: A single dose of YH-53 is administered orally to another group of rats. c. Blood Sampling: Blood samples are collected from the rats at predetermined time points after drug administration. d. Plasma Analysis: The blood samples are processed to obtain plasma, and the concentration of YH-53 in the plasma is quantified using a sensitive analytical method, such as liquid chromatographymass spectrometry (LC-MS).
- Data Analysis: The plasma concentration-time data is used to calculate various pharmacokinetic parameters, including half-life (T1/2), area under the curve (AUC), volume of distribution (Vd), and maximum concentration (Cmax).

Experimental Workflow





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Caption: Workflow for the discovery and preclinical evaluation of YH-53.



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